3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Description
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a halogenated pyrazole derivative characterized by a sulfonyl chloride group at the 4-position, an isobutyl substituent at the 1-position, and an iodine atom at the 3-position of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions or as a precursor for sulfonamide derivatives. Its structural features—such as the electron-withdrawing sulfonyl chloride group and the bulky isobutyl substituent—contribute to its reactivity and solubility profile.
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2O2S/c1-5(2)3-11-4-6(7(9)10-11)14(8,12)13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCDWACSMTWMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of the pyrazole ring, followed by sulfonylation and iodination steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-azido-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, 3-thiocyanato-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, and 3-methoxy-1-isobutyl-1H-pyrazole-4-sulfonyl chloride.
Oxidation and Reduction Reactions: Products include 3-iodo-1-isobutyl-1H-pyrazole-4-sulfonamide and 3-iodo-1-isobutyl-1H-pyrazole-4-sulfone.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is C₇H₁₀ClIN₂O₂S. The presence of an iodine atom and a sulfonyl chloride group contributes to its reactivity, making it a versatile intermediate in chemical reactions.
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : The compound serves as an intermediate for synthesizing more complex molecules, especially in pharmaceutical development. Its ability to undergo nucleophilic substitution reactions allows for the formation of sulfonamide derivatives and other functionalized compounds .
- Reactivity with Nucleophiles : The sulfonyl chloride group is highly electrophilic, enabling it to react with various nucleophiles, which is crucial for bioconjugation and labeling studies.
2. Medicinal Chemistry
- Biological Activity : Research indicates that derivatives of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exhibit potential biological activities. These include enzyme inhibition and interactions with protein targets, which are essential for drug discovery .
- Case Study - Enzyme Inhibition : In studies involving enzyme inhibition, the compound was shown to form covalent bonds with specific enzymes, leading to a decrease in their activity. This mechanism is vital for understanding its role in therapeutic applications .
3. Agrochemicals
- The compound's reactivity makes it suitable for developing agrochemicals. It can be used to synthesize herbicides and pesticides that target specific biochemical pathways in plants.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects : The iodine atom in the target compound enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (CF₃) groups in impart metabolic stability and lipophilicity, making such derivatives useful in agrochemicals.
- Functional Group Reactivity : Sulfonyl chlorides (as in the target compound) are highly reactive toward amines to form sulfonamides, whereas sulphonate groups (e.g., in ) confer water solubility and are utilized in dyes.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s low water solubility aligns with its hydrophobic isobutyl group, whereas the trisodium derivative is water-soluble due to ionic sulphonate and carboxylate groups.
- Stability challenges for sulfonyl chlorides (hydrolysis susceptibility) necessitate anhydrous handling, contrasting with the air-stable sulphanyl derivative in .
Biological Activity
3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Molecular Formula: C7H10ClIN2O2S
Molecular Weight: 348.59 g/mol
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride using iodine and an oxidizing agent under controlled conditions. The compound features a sulfonyl chloride group, which enhances its reactivity, allowing it to participate in various chemical reactions, including substitution and oxidation processes.
Biological Activities
Research indicates that 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exhibits several promising biological activities:
- Antimicrobial Activity: The compound has shown notable antimicrobial properties against various pathogens. Studies have indicated that derivatives of pyrazoles, including this compound, can effectively inhibit the growth of bacteria and fungi. For instance, compounds with similar structures displayed MIC values ranging from 31.25 to 250 µg/mL against tested microorganisms .
- Anticancer Potential: There is ongoing research into the anticancer properties of pyrazole derivatives. The presence of the sulfonyl chloride group may contribute to the inhibition of cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation .
The mechanism by which 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride exerts its biological effects is primarily through its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group can form covalent bonds with enzymes or proteins, potentially inhibiting their function and altering metabolic pathways. This reactivity is crucial for its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrazole compounds:
- Antifungal Activity: A study evaluating pyrazole carboxamides found that certain derivatives exhibited significant antifungal activity against phytopathogenic fungi with EC50 values as low as 0.37 µg/mL . This suggests that modifications to the pyrazole structure can enhance antifungal efficacy.
- Antioxidant Properties: Pyrazole derivatives have also been assessed for antioxidant activity. Some compounds demonstrated significant activity compared to standard antioxidants like butylhydroxytoluene (BHT), indicating their potential as dual-action agents .
- Molecular Docking Studies: Computational studies have provided insights into how these compounds interact with target proteins at a molecular level. Molecular docking results suggest favorable binding interactions between synthesized pyrazoles and their target enzymes, which could inform future drug design efforts .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride?
Methodological Answer: The synthesis typically involves multi-step procedures, including halogenation and sulfonation. A general approach derived from analogous pyrazole-sulfonyl chlorides includes:
Halogenation : Introducing iodine at the pyrazole C3 position via electrophilic substitution, often using iodine monochloride (ICl) in acidic conditions.
Sulfonation : Treating the iodinated pyrazole with chlorosulfonic acid to install the sulfonyl chloride group at C3.
Purification : Recrystallization from methanol or column chromatography to isolate the product .
Q. Key Variables :
Q. How is 3-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride characterized post-synthesis?
Methodological Answer: Characterization relies on spectroscopic and crystallographic techniques:
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The C3-iodine acts as a directing group and participates in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):
- Mechanistic Role : Iodine’s large atomic radius facilitates oxidative addition with Pd(0) catalysts.
- Steric Effects : The isobutyl group at N1 may hinder coupling at C3, requiring optimized ligands (e.g., bulky phosphines) .
Q. Experimental Design :
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during reactions?
Methodological Answer: The sulfonyl chloride group is prone to hydrolysis under basic or aqueous conditions. Mitigation strategies include:
Q. How can computational chemistry predict regioselectivity in derivatization reactions?
Methodological Answer:
Q. How to resolve contradictions in reported synthetic yields for similar sulfonyl chlorides?
Methodological Answer: Contradictions arise from variations in:
Q. Systematic Study Design :
| Variable | Test Range | Outcome Metric |
|---|---|---|
| Reaction Time | 20–40 hours | Yield, Purity |
| Catalyst (ICl/NIS) | 1.0–1.5 equivalents | Iodination Efficiency |
Q. What role does this compound play in constructing bioactive molecules?
Methodological Answer: Its dual functionality (iodine for cross-coupling; sulfonyl chloride for nucleophilic substitution) enables:
- Diverse Derivatives : Amides, sulfonamides, or thioethers via reaction with amines/thiols.
- Case Study : Analogous 5-chloro-pyrazole sulfonates act as kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
